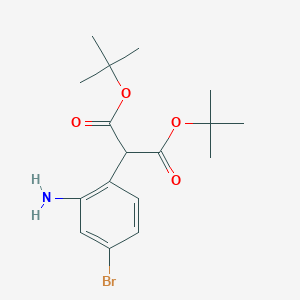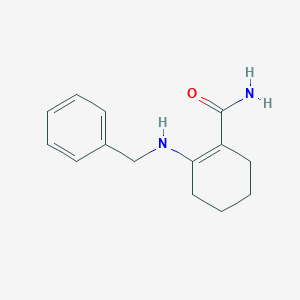
2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a benzylamino group attached to a tetrahydrobenzamide core, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide typically involves the condensation of benzoic acids with benzylamine under specific conditions. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth immobilized with ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and efficiency.
Industrial Production Methods
In industrial settings, the production of benzamides often involves the use of high-temperature reactions and catalysts to ensure high yield and purity. The use of ultrasonic irradiation and green catalysts is becoming more prevalent due to the growing emphasis on sustainable and environmentally friendly chemical processes .
化学反応の分析
Types of Reactions
2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives.
科学的研究の応用
2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in biological systems, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 4-Anilino-2-(benzylamino)-3,5-pyridinedicarbonitrile
- 2-(Benzylamino)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(1H)-one
Uniqueness
2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide is unique due to its specific structural features and the presence of the benzylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H18N2O |
|---|---|
分子量 |
230.31 g/mol |
IUPAC名 |
2-(benzylamino)cyclohexene-1-carboxamide |
InChI |
InChI=1S/C14H18N2O/c15-14(17)12-8-4-5-9-13(12)16-10-11-6-2-1-3-7-11/h1-3,6-7,16H,4-5,8-10H2,(H2,15,17) |
InChIキー |
OVUSYWFWHDZIPD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=C(C1)C(=O)N)NCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-fluoro-4-[(3-fluorobenzyl)sulfonyl]benzene](/img/structure/B8418852.png)
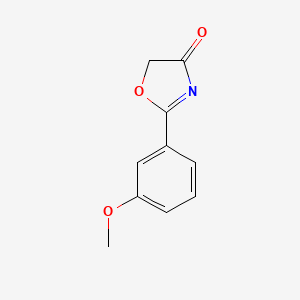
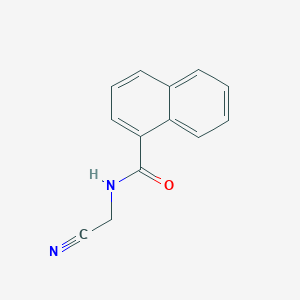
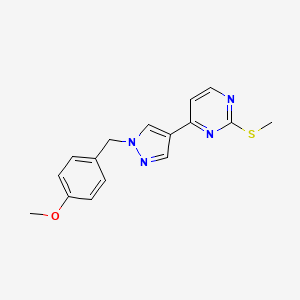
![2-Methylthio-4-[5-aminobenzimidazol-1-yl]pyrimidine](/img/structure/B8418877.png)

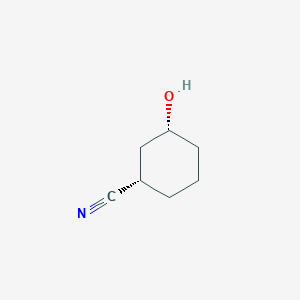

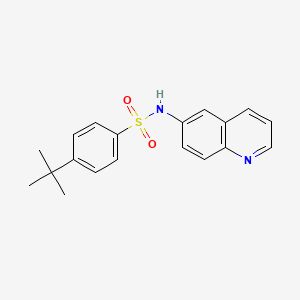


![1-Fluoro-2-({[2-(methyloxy)phenyl]oxy}methyl)benzene](/img/structure/B8418933.png)
